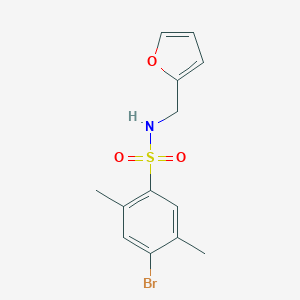
4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid
Descripción general
Descripción
“4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid”, also known as DBSBA, is a chemical compound. Its molecular formula is C15H13NO6S and it has a molecular weight of 335.3g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13NO6S/c17-15(18)10-2-1-3-11(8-10)16-23(19,20)12-4-5-13-14(9-12)22-7-6-21-13/h1-5,8-9,16H,6-7H2,(H,17,18) .Aplicaciones Científicas De Investigación
Antibacterial and Lipoxygenase Inhibition : Sulfonamides bearing the 1,4-benzodioxin ring, closely related to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid, have shown significant antibacterial potential against various bacterial strains. Additionally, these compounds exhibited inhibition against lipoxygenase enzyme, suggesting potential therapeutic use for inflammatory diseases (Abbasi et al., 2017).
Biopotential Sulfonamides : Sulfonamides derived from the reaction of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid, closely related chemically to the compound , were synthesized and demonstrated significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).
Diuretic and Antihypertensive Activities : 6- and 5-sulfamoyl-2,3-dihydro-1,4-benzodioxins, structurally similar to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid, were synthesized and tested for diuretic and antihypertensive activities in rats (Itazaki et al., 1988).
C–H Functionalizations of Benzoic Acid Derivatives : A study on meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template showed the potential for creating synthetically useful tools for organic synthesis, indicating the versatility of compounds structurally related to 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid in drug development (Li et al., 2016).
Antibacterial Activity of Novel Derivatives : Novel 2-(substituted sulfonamido) benzoic acid derivatives were tested and showed moderate to good antibacterial activity against various bacteria (Saravanan et al., 2013).
Synthesis of Antibacterial Agents : N-substituted sulfonamides bearing the benzodioxane moiety were synthesized and evaluated for their antibacterial potential, demonstrating potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-15(18)10-1-3-11(4-2-10)16-23(19,20)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPARSXZNLGELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
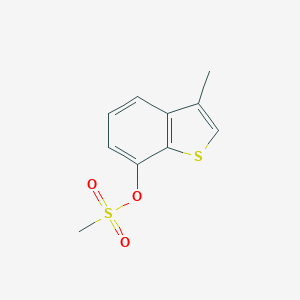
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)

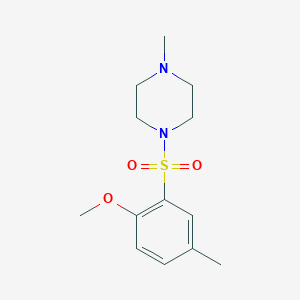
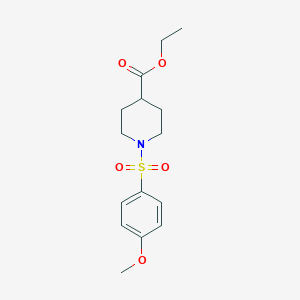

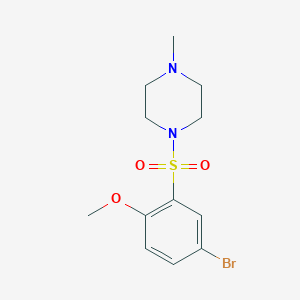
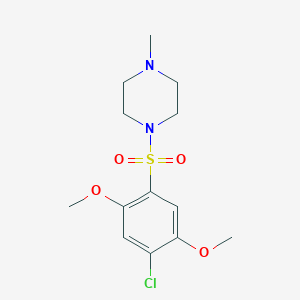
amine](/img/structure/B511365.png)
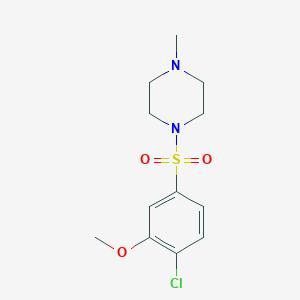
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
